molecular formula C20H21NO B1614420 (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone CAS No. 898763-20-7

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone

Cat. No.: B1614420
CAS No.: 898763-20-7
M. Wt: 291.4 g/mol
InChI Key: LERGEKKFGJEQIV-UHFFFAOYSA-N
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Description

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone is an organic compound characterized by its unique structure, which includes a pyrrole ring and two phenyl groups

Preparation Methods

The synthesis of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Final Assembly: The final step involves coupling the pyrrole ring with the phenyl groups through a nucleophilic substitution reaction.

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrole ring or phenyl groups are replaced by other functional groups using reagents like alkyl halides or sulfonates.

Common reagents and conditions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major products formed from these reactions include various substituted derivatives, alcohols, ketones, and carboxylic acids.

Scientific Research Applications

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring and phenyl groups allow it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular pathways, influencing processes like signal transduction or gene expression.

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives and phenyl-substituted methanones. Compared to these compounds, (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • (2,5-Dihydro-1H-pyrrol-1-yl)methylphenylmethanone
  • (2,3-Dimethylphenyl)methanone
  • Pyrrole-phenyl derivatives

Properties

IUPAC Name

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,3-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-15-8-7-11-18(16(15)2)20(22)19-10-4-3-9-17(19)14-21-12-5-6-13-21/h3-11H,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERGEKKFGJEQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CC=CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643932
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-20-7
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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